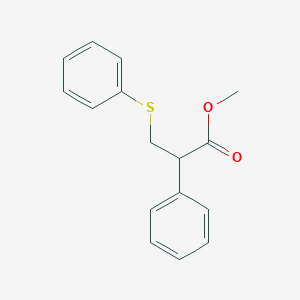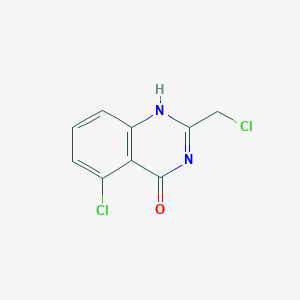
Methyl 2-phenyl-3-(phenylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenyl-3-(phenylsulfanyl)propanoate: is an organic compound belonging to the class of phenyl sulfides. It consists of a phenyl group attached to the second carbon of a propanoate chain, with a phenylsulfanyl group at the third carbon. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylacetic acid and phenylthiol.
Reaction Steps: The phenylthiol is first converted to its corresponding thiolate anion, which then reacts with phenylacetic acid in the presence of a base to form the desired product.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
Safety Measures: Industrial production involves strict safety protocols to handle reactive intermediates and byproducts.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phenylsulfinic acid derivatives.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenylthio group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or halides are employed under various conditions.
Major Products Formed:
Oxidation Products: Phenylsulfinic acid derivatives.
Reduction Products: Phenylthio derivatives.
Substitution Products: Various substituted phenylsulfanyl or phenylthio compounds.
Scientific Research Applications
Chemistry: Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an anti-inflammatory or antioxidant agent. Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-phenyl-3-(phenylsulfinyl)propanoate: A closely related compound with a sulfinyl group instead of a sulfanyl group.
Methyl 2-phenyl-3-(phenylselenyl)propanoate: Contains a selenyl group, which imparts different chemical properties.
Uniqueness: Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-phenyl-3-phenylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-18-16(17)15(13-8-4-2-5-9-13)12-19-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFKQAGNLYJOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B7882139.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882146.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882152.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882153.png)

![5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
![methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882170.png)
![methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882176.png)
![methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882181.png)
![methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882187.png)
![benzyl (2S)-2-[(4-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-2-yl)butyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7882195.png)
![3-({[4-(Benzyloxy)phenyl]methyl}sulfanyl)-3-phenylpropanoic acid](/img/structure/B7882220.png)
![2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid](/img/structure/B7882223.png)
![3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid](/img/structure/B7882224.png)
